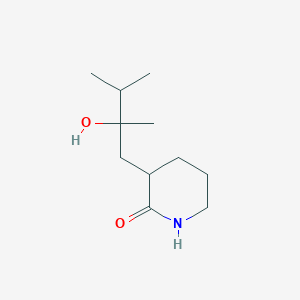
3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one is a chemical compound with the molecular formula C11H21NO2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a hydroxyl group and a dimethylbutyl group attached to the piperidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one can be achieved through several methods. One common approach involves the reaction of piperidin-2-one with 2-hydroxy-2,3-dimethylbutyl bromide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, reducing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: Formation of 3-(2-oxo-2,3-dimethylbutyl)piperidin-2-one.
Reduction: Formation of 3-(2-hydroxy-2,3-dimethylbutyl)piperidine.
Substitution: Formation of 3-(2-chloro-2,3-dimethylbutyl)piperidin-2-one.
Scientific Research Applications
3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one involves its interaction with specific molecular targets. The hydroxyl group and the piperidinone ring play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxy-3,3-dimethylbutyl)piperidin-2-one
- 3-[(2-hydroxy-2,3-dimethylbutyl)amino]piperidin-2-one
- 3-(2-hydroxy-2,3-dimethylbutyl)piperidine
Uniqueness
3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a dimethylbutyl group on the piperidinone ring differentiates it from other piperidine derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
3-(2-hydroxy-2,3-dimethylbutyl)piperidin-2-one |
InChI |
InChI=1S/C11H21NO2/c1-8(2)11(3,14)7-9-5-4-6-12-10(9)13/h8-9,14H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
LXNGVOCAYCIKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(CC1CCCNC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





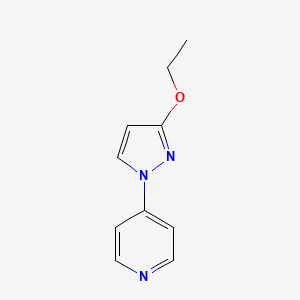
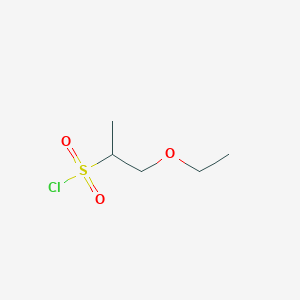
![2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13190231.png)
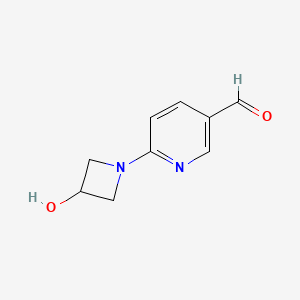



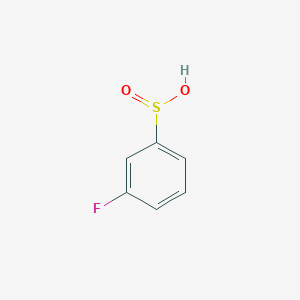

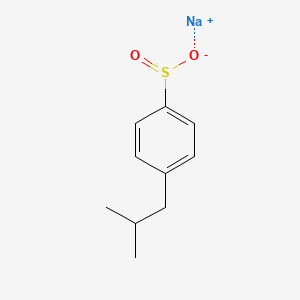
![3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B13190280.png)
